1-ethyl-1-isocyanatocyclopropane
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Overview
Description
1-ethyl-1-isocyanatocyclopropane is an organic compound characterized by a cyclopropane ring substituted with an ethyl group and an isocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1-isocyanatocyclopropane typically involves the reaction of ethylcyclopropane with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment to prevent side reactions and ensure high yield. For example, the reaction may be carried out in an inert atmosphere with a suitable solvent such as dichloromethane at low temperatures to stabilize the reactive intermediates.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to control the addition of reagents and the reaction temperature can help in achieving consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1-isocyanatocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles, leading to ring-opening products.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.
Catalysts: Lewis acids or bases may be used to catalyze the ring-opening reactions of the cyclopropane ring.
Solvents: Solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Ring-Opened Products: Resulting from the addition of electrophiles to the cyclopropane ring.
Scientific Research Applications
1-ethyl-1-isocyanatocyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-1-isocyanatocyclopropane involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable bonds with nucleophiles, leading to the formation of ureas and carbamates. The cyclopropane ring, due to its ring strain, is prone to ring-opening reactions, which can be catalyzed by various reagents. These reactions are crucial in the compound’s applications in synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
1-isocyanatocyclopropane: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
1-ethylcyclopropane: Lacks the isocyanate group, limiting its reactivity compared to 1-ethyl-1-isocyanatocyclopropane.
Ethyl isocyanate: Lacks the cyclopropane ring, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the strained cyclopropane ring and the reactive isocyanate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.
Properties
CAS No. |
2649035-50-5 |
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Molecular Formula |
C6H9NO |
Molecular Weight |
111.1 |
Purity |
95 |
Origin of Product |
United States |
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